N'-[(4-fluorophenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic organic compound characterized by a complex structure that incorporates various functional groups. This compound features a fluorinated aromatic ring, a thiophene moiety, and an ethylenediamine backbone. The unique combination of these components suggests potential applications in medicinal chemistry and materials science.
This compound falls under the category of organic compounds and can be classified as an amide due to the presence of the ethanediamide functional group. Its molecular formula is C24H30F N2O2S, with a molecular weight of approximately 426.58 g/mol. The compound is noted for its potential biological activity, making it a subject of interest in pharmaceutical research.
The synthesis of N'-[(4-fluorophenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves several steps:
The molecular structure of N'-[(4-fluorophenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide can be represented as follows:
CC(C(=O)NCCN(C(=O)C(C1=CC=CS1)C(C(F)=C)C(C(C1=CC=CC=C1)C(N)=O)=O)=O)
The structure features:
The compound may undergo various chemical reactions typical for amides:
The mechanism of action for N'-[(4-fluorophenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is primarily linked to its interactions with biological targets:
Relevant data analyses include spectroscopic techniques (NMR, IR) confirming structural integrity post-synthesis.
N'-[(4-fluorophenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide has several applications:
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3
CAS No.: 4720-09-6